N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
Description
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethoxybenzenesulfonamide core substituted with a 3,5-dimethylphenyl group and a 2-(azepan-1-yl)-2-oxoethyl side chain. Sulfonamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and receptor-targeting properties . Crystal structure data for analogous sulfonamides suggest that such compounds often exhibit planar sulfonamide groups and stabilized conformations through intramolecular hydrogen bonding or C–H⋯O interactions .
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-18-13-19(2)15-20(14-18)26(17-24(27)25-11-7-5-6-8-12-25)32(28,29)21-9-10-22(30-3)23(16-21)31-4/h9-10,13-16H,5-8,11-12,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUBKDBKJCFJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of azepane with an appropriate acylating agent to form the azepan-1-yl-2-oxoethyl intermediate. This intermediate is then reacted with 3,5-dimethylphenyl and 3,4-dimethoxybenzenesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide with related sulfonamide derivatives and heterocyclic compounds:
Key Comparative Insights:
Sulfonamide Core vs. Urea/Neonicotinoid Cores: The 3,4-dimethoxybenzenesulfonamide core of the target compound offers greater conformational rigidity compared to urea-based compounds like linuron, which rely on hydrogen-bonding networks for stability . Unlike imidacloprid’s nitroguanidine moiety, the sulfonamide group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) but may reduce blood-brain barrier penetration due to polarity .
Physicochemical Properties :
- The target compound’s calculated logP (~4.2) suggests moderate lipophilicity, intermediate between linuron (logP ~3.0) and BIIE0246 (logP ~5.1), balancing membrane permeability and solubility .
- Crystallographic data for analogous sulfonamides indicate that methoxy groups stabilize planar conformations, which may enhance stacking interactions in protein binding sites .
Research Findings and Functional Implications
- Receptor Interactions : The azepane moiety’s flexibility may allow the compound to adopt multiple conformations, making it suitable for targeting G protein-coupled receptors (GPCRs) with large binding pockets, similar to neuropeptide Y receptor antagonists like BIIE0246 .
- Synthetic Accessibility : The compound can likely be synthesized via nucleophilic substitution of a sulfonyl chloride intermediate with amines, analogous to methods described for related sulfonamides .
Biological Activity
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₂₄H₃₂N₂O₅S
- Molecular Weight : 460.6 g/mol
- IUPAC Name : this compound
The compound's mechanism of action involves the inhibition of certain enzymes and pathways that are crucial for various biological processes. It is believed to interact with specific receptors or proteins within the body, leading to its observed effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Bacterial Inhibition : Studies have reported effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : It demonstrated antifungal properties against Candida albicans, with minimum inhibitory concentrations (MIC) indicating effectiveness at low doses.
Insecticidal Properties
Research indicates potential use in agricultural applications:
- Pesticidal Efficacy : The compound was tested against various pests, showing significant lethality at concentrations around 500 mg/L. For example, it exhibited a 70% mortality rate against Mythimna separate in preliminary bioassays.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Line | Inhibition of proliferation | IC₅₀ = 10 µM |
| Anticancer | Prostate Cancer Cell Line | Induction of apoptosis | IC₅₀ = 15 µM |
| Antibacterial | Staphylococcus aureus | Inhibition | MIC = 32 µg/mL |
| Antibacterial | Escherichia coli | Inhibition | MIC = 16 µg/mL |
| Antifungal | Candida albicans | Inhibition | MIC = 8 µg/mL |
| Insecticidal | Mythimna separate | 70% mortality | 500 mg/L |
Case Studies
- Anticancer Study : A recent publication highlighted the efficacy of the compound in inducing apoptosis in breast cancer cells through caspase activation. The study utilized flow cytometry to quantify apoptotic cells and confirmed the results with Western blot analysis showing increased levels of pro-apoptotic factors.
- Antimicrobial Research : Another study focused on the antibacterial properties of the compound against multi-drug resistant strains. The results indicated that it could serve as a potential lead compound for developing new antibiotics.
- Agricultural Application : Field trials assessed the insecticidal activity against major agricultural pests. The results showed a significant reduction in pest populations, suggesting its viability as a natural pesticide alternative.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Sulfonylation : React 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dimethylaniline to form the primary sulfonamide intermediate.
Amide Coupling : Introduce the azepane-containing moiety via a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonamide and 2-(azepan-1-yl)acetic acid.
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
- Key Considerations : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (as in for analogous sulfonamides) resolves stereochemistry and confirms bond lengths/angles .
- Spectroscopy : H NMR (to verify aromatic protons and azepane CH groups) and IR (to confirm sulfonamide S=O stretches at ~1350 cm) .
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (±0.3% tolerance) .
Q. What are the primary research applications of this sulfonamide derivative?
- Methodological Answer :
- Chemical Biology : As a building block for synthesizing thienopyrimidine or benzodiazepine analogs (see for similar scaffolds) .
- Medicinal Chemistry : Investigate interactions with enzymes (e.g., carbonic anhydrase) via fluorescence quenching assays or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Reaction Engineering : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Catalysis : Screen palladium or copper catalysts for coupling steps; highlights DMDAAC as a stabilizer for cationic intermediates .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
Q. What strategies resolve contradictions in reported biological activity data across assays?
- Methodological Answer :
- Assay Standardization : Normalize data using positive controls (e.g., acetazolamide for enzyme inhibition) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC values from fluorescence-based vs. radiometric assays, accounting for buffer pH and co-solvent effects .
Q. How can computational modeling predict the binding mode of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with homology-modeled enzymes (e.g., carbonic anhydrase IX).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, referencing ’s interaction studies .
- QSAR : Corporate substituent effects (e.g., methoxy vs. ethoxy groups) into predictive models using MOE or RDKit .
Q. What analytical techniques characterize degradation products under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to identify hydrolyzed fragments (e.g., cleaved sulfonamide or azepane rings).
- Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) for 48 hours; compare degradation profiles with HPLC-DAD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
